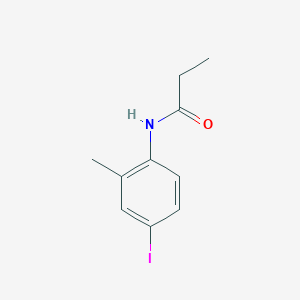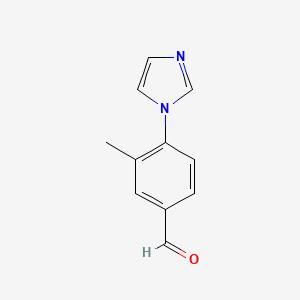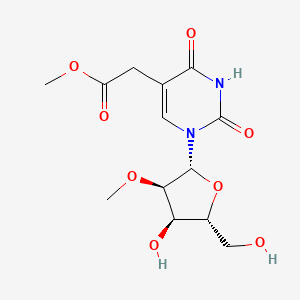
5-Metoxi-carbonil-metil-2'-O-metil-uridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate is a useful research compound. Its molecular formula is C13H18N2O8 and its molecular weight is 330.293. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Seguimiento de la Síntesis de ADN
5-Metoxi-carbonil-metil-2’-O-metil-uridina es un análogo de la timidina . Los análogos de esta serie tienen actividad de inserción hacia el ADN replicado . Se pueden utilizar para etiquetar células y rastrear la síntesis de ADN .
Traducción de Proteínas
En eucariotas, la uridina de bamboleo de ciertos ARNt se transforma en la modificación 5-metoxi-carbonil-metil-2-tio-uridina (mcm5s2U), que es crítica para la decodificación adecuada del ARNm y la traducción de proteínas .
Constituyente Nucleósido del ARN de Transferencia de Levadura
5-Metoxi-carbonil-metil-uridina es un constituyente nucleósido del ARN de transferencia de levadura . También es un derivado de la 5-carboxi-metil-uridina, un nucleósido que contiene carboxilo que se aisló del ARN de transferencia de la levadura de panadero .
Investigación y Desarrollo
Este compuesto se utiliza a menudo en investigación científica y desarrollo . Sus propiedades únicas lo convierten en una herramienta valiosa en el estudio de la replicación del ADN, la traducción de proteínas y otros procesos biológicos .
Estudios Bioquímicos
5-Metoxi-carbonil-metil-2’-O-metil-uridina se puede utilizar en estudios bioquímicos para comprender el papel y la función de la timidina y sus análogos en varios sistemas biológicos .
Investigación Farmacéutica
Debido a sus propiedades únicas, 5-Metoxi-carbonil-metil-2’-O-metil-uridina se puede utilizar en investigación farmacéutica para el desarrollo de nuevos fármacos y terapias .
Mecanismo De Acción
Target of Action
5-Methoxycarbonylmethyl-2’-O-methyluridine is a thymidine analogue . The primary targets of this compound are replicated DNA molecules . These molecules play a crucial role in the replication and transcription processes within the cell.
Mode of Action
The compound interacts with its targets by inserting itself into the replicated DNA . This insertional activity allows the compound to interfere with the normal functioning of the DNA molecules .
Biochemical Pathways
The compound affects the DNA synthesis pathway . By inserting itself into the replicated DNA, it can disrupt the normal sequence of the DNA molecule, potentially affecting the transcription process and the production of proteins .
Result of Action
The insertion of the compound into the replicated DNA can be used to label cells and track DNA synthesis . This can provide valuable information about the rate of DNA replication and cell division in a particular cell population .
Análisis Bioquímico
Biochemical Properties
5-Methoxycarbonylmethyl-2’-O-methyluridine is a precursor of cytidine . It is synthesized by the enzyme UMP synthase, which converts 5-methoxycarbonylmethyl-2-thiouridine to uridine and 2′-O-methyluridine . This synthesis occurs in both mammalian cells and Xenopus oocytes .
Cellular Effects
It is known that analogs of this series have insertional activity towards replicated DNA . This suggests that the compound may influence cell function by interacting with the DNA replication process.
Molecular Mechanism
The molecular mechanism of 5-Methoxycarbonylmethyl-2’-O-methyluridine involves its conversion to uridine and 2′-O-methyluridine by the enzyme UMP synthase . This reaction is part of the metabolic pathway that produces cytidine, an important component of RNA .
Temporal Effects in Laboratory Settings
It is known that the compound can be used to label cells and track DNA synthesis , suggesting that it may have a role in monitoring cellular processes over time.
Metabolic Pathways
5-Methoxycarbonylmethyl-2’-O-methyluridine is involved in the metabolic pathway that produces cytidine . The compound is converted to uridine and 2′-O-methyluridine by the enzyme UMP synthase .
Propiedades
IUPAC Name |
methyl 2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O8/c1-21-8(17)3-6-4-15(13(20)14-11(6)19)12-10(22-2)9(18)7(5-16)23-12/h4,7,9-10,12,16,18H,3,5H2,1-2H3,(H,14,19,20)/t7-,9-,10-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTXNXXJZCFUOA-UGKPPGOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)OC)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)OC)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the biological significance of Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate (mcm5U) modification in tRNA?
A1: The mcm5U modification at the wobble position (position 34) of certain tRNAs plays a crucial role in selenoprotein synthesis. It acts as a precursor for further modifications, forming mcm5s2U and mcm5Um. [ [] - https://www.semanticscholar.org/paper/8a40f7965a9af137dc935f058e4a60a74487b0b6 ] These modifications are essential for the efficient translation of selenoproteins, which are involved in various cellular processes, including antioxidant defense.
Q2: How does the presence or absence of mcm5U and its derivatives affect selenoprotein expression?
A2: Studies have shown that the presence of mcm5Um in the selenocysteine-specific tRNA (tRNASec) is crucial for the efficient recoding of the UGA stop codon to selenocysteine, especially for stress-related selenoproteins like glutathione peroxidase 1 (GPX1). [ [] - https://www.semanticscholar.org/paper/463836e99d51a5005f4690955a145a2b80dd3950 ] Conversely, a lack of mcm5U derivatives can lead to reduced selenoprotein expression, potentially affecting cellular responses to oxidative stress. [ [] - https://www.semanticscholar.org/paper/f35f6c21ce154025cceee66493a323d95e6a0f3a ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
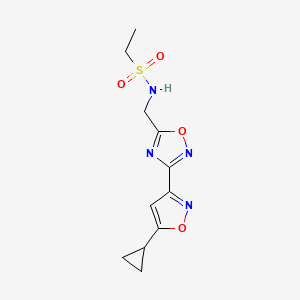
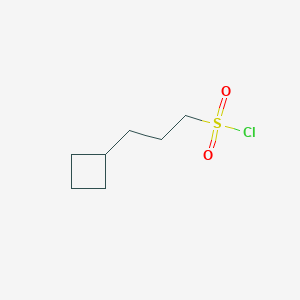
![methyl 5-(((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2364064.png)
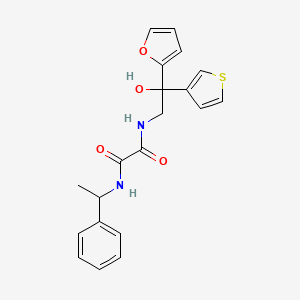
![N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide](/img/structure/B2364066.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2364068.png)
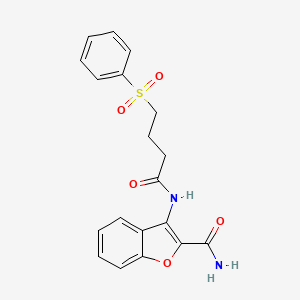
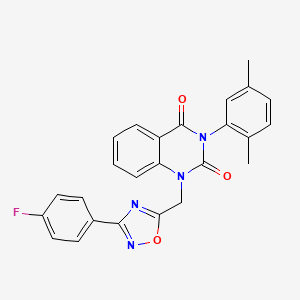
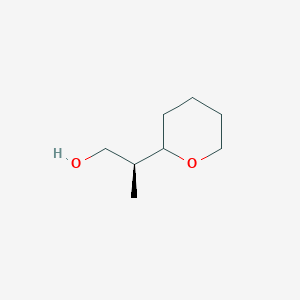
![1-[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2364072.png)


